STING modulator-4

Immuno-Oncology STING Pathway Binding Kinetics

STING modulator-4 (CAS 2839639-72-2), also known as compound AIH05, is a synthetic small-molecule competitive modulator of the Stimulator of Interferon Genes (STING) protein. It is specifically characterized for its interaction with the R232H variant of human STING.

Molecular Formula C17H18N8O
Molecular Weight 350.4 g/mol
Cat. No. B12392422
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSTING modulator-4
Molecular FormulaC17H18N8O
Molecular Weight350.4 g/mol
Structural Identifiers
SMILESCCN1C(=CC=N1)C2=CN(C(=N2)C3=C4C=NN(C4=CC(=N3)C(=O)N)C)C
InChIInChI=1S/C17H18N8O/c1-4-25-13(5-6-19-25)12-9-23(2)17(22-12)15-10-8-20-24(3)14(10)7-11(21-15)16(18)26/h5-9H,4H2,1-3H3,(H2,18,26)
InChIKeyZWGMDXYLOOIUHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





STING Modulator-4: A Competitive Ligand for R232H STING in Immuno-Oncology Research


STING modulator-4 (CAS 2839639-72-2), also known as compound AIH05, is a synthetic small-molecule competitive modulator of the Stimulator of Interferon Genes (STING) protein [1]. It is specifically characterized for its interaction with the R232H variant of human STING. The compound possesses a molecular weight of 350.38 g/mol and the molecular formula C₁₇H₁₈N₈O . It is supplied by various vendors for in vitro research use only, with a typical purity specification of ≥95% .

Why STING Modulator-4 Cannot Be Replaced by Other In-Class STING Ligands


Direct substitution of STING ligands, even those within the same chemical series, is scientifically invalid due to their highly differentiated functional and binding profiles. STING modulators exhibit a range of activities—from full agonists to antagonists—and can target distinct binding pockets or protein conformations [1]. For instance, while STING modulator-4 demonstrates competitive binding to the R232H variant, closely related compounds like STING modulator-3 and modulator-5 function as inhibitors or antagonists with no cellular activation of the IRF3 pathway [2]. This functional divergence means that selecting an incorrect analog can completely invert the intended biological outcome in an experiment, rendering comparative studies or mechanistic investigations invalid.

Quantitative Differentiation of STING Modulator-4: Binding Affinity and Cellular Activity


Comparative Binding Affinity (Ki) for R232H STING Variant vs. STING Modulator-3

STING modulator-4 exhibits a binding affinity (Ki) of 0.0933 μM for the R232H variant of STING [1]. This is a weaker interaction compared to the structurally related compound STING modulator-3, which demonstrates a more potent Ki of 0.0431 μM (43.1 nM) for the same R232 variant under comparable assay conditions . This quantitative difference in binding affinity is critical for dose-response studies.

Immuno-Oncology STING Pathway Binding Kinetics

Cellular Activity in THP-1 Monocytes: p-IRF3 Activation vs. STING Modulator-3

In a cellular context using the THP-1 human monocytic cell line, STING modulator-4 shows negligible activity as an agonist, with an EC₅₀ for p-IRF3 activation reported as >10 μM . This is in stark contrast to STING agonist-35, which activates the R232H STING variant at a rate of 92% [1]. This minimal cellular activation profile is consistent with a modulator that may act as a competitive binder without triggering downstream signaling, differentiating it from strong STING agonists.

Innate Immunity Functional Assay Cell Signaling

Mechanism of Action: Competitive Binding Profile vs. Allosteric Agonists

STING modulator-4 is explicitly characterized as a 'competitive' STING modulator . This mechanism contrasts with allosteric agonists like NVS-STG2, which bind to the transmembrane domain to induce STING oligomerization, and other non-competitive modulators . This competitive nature, likely at the cGAMP binding site of the R232H variant, makes it a valuable probe for determining binding site specificity and distinguishing orthosteric from allosteric STING interactions.

Molecular Pharmacology Ligand Binding Mechanism of Action

Functional Divergence from STING Modulator-5: Activity in THP-1 Cells

STING modulator-5 acts as a potent antagonist of THP-1 cells with a pIC₅₀ value of 8.9 [1]. In contrast, STING modulator-4 does not exhibit antagonist activity in this cellular context; its EC₅₀ for p-IRF3 activation is >10 μM . This functional dichotomy highlights that even within the numbered 'modulator' series, the cellular outcome can be drastically different, ranging from antagonism (modulator-5) to lack of functional activity (modulator-4) in the same cell line.

Cell-based Assay Antagonist Activity Immunology

Chemical Structure Divergence: A Unique Heterocyclic Scaffold

The chemical structure of STING modulator-4 (C₁₇H₁₈N₈O, MW 350.38 g/mol) [1] is a smaller, fused heterocyclic system compared to many other STING modulators. For example, STING modulator-5 has a significantly larger and more complex structure (C₄₃H₄₅F₄N₁₁O₅, MW 871.88 g/mol) [2]. This difference in molecular weight and complexity reflects distinct chemotypes, which often correlate with different physicochemical properties, solubility profiles, and binding modes, thereby supporting its role as a unique tool compound.

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Procurement-Driven Application Scenarios for STING Modulator-4 in R&D


Mechanistic Studies of STING Binding and Competitive Displacement

Given its competitive binding mechanism and quantifiable Ki of 0.0933 μM for the R232H STING variant [1], STING modulator-4 is ideally suited as a tool compound for in vitro studies aimed at characterizing the binding site occupancy and competition with natural ligands like cGAMP. Its minimal activity in cellular activation assays (EC₅₀ >10 μM for p-IRF3 ) makes it a clean probe for isolating binding events from downstream signaling.

Structure-Activity Relationship (SAR) and Medicinal Chemistry Campaigns

With its relatively low molecular weight (350.38 g/mol) and unique fused heterocyclic structure [1], STING modulator-4 provides a differentiated chemical scaffold for SAR exploration. Its distinct profile compared to larger modulators like STING modulator-5 (MW 871.88 g/mol) offers a strategic advantage in designing new chemical entities with potentially improved drug-like properties.

Validation of STING Variant-Specific Assays and Controls

The compound's specific activity against the R232H STING variant [1], in contrast to its lack of function in a general cellular context, makes it a valuable reagent for developing and validating assays that need to differentiate between STING variants or between binding and functional activation. It serves as a defined negative control for functional activation in THP-1 cells when a positive control like a STING agonist is required.

Comparative Tool for Characterizing Novel STING Ligands

When characterizing a new chemical series of STING ligands, researchers require a panel of well-defined reference compounds with known binding affinities and functional activities. STING modulator-4 serves as a benchmark competitive modulator, enabling direct head-to-head comparison in binding assays (e.g., SPR, SPA) and providing a quantitative reference point for structure-activity relationships [1].

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